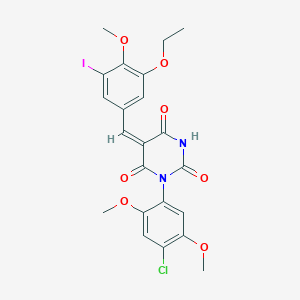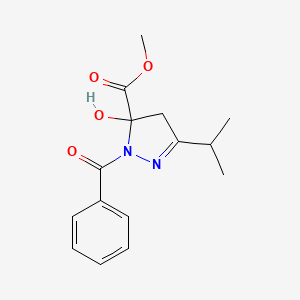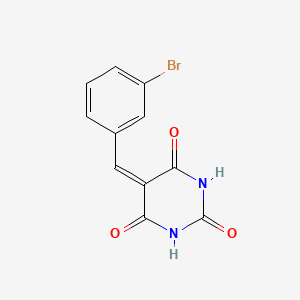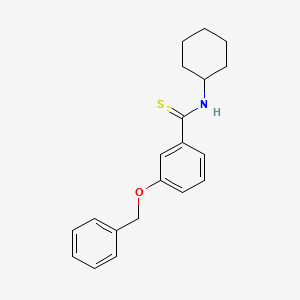![molecular formula C18H28N2O5S B4924904 ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, commonly known as SDP-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of piperidinecarboxylates and is synthesized using specific methods.
作用機序
The mechanism of action of SDP-4 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to interact with the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. SDP-4 has also been shown to interact with the opioid system, which is involved in pain modulation and addiction.
Biochemical and Physiological Effects:
SDP-4 has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to modulate the activity of certain neurotransmitters, including GABA and opioids. In addition, SDP-4 has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
One of the advantages of SDP-4 is its potential use in the development of new drugs for various medical conditions. It has also been shown to have a low toxicity profile, making it a safer alternative to other compounds. However, one of the limitations of SDP-4 is its complex synthesis method, which requires specific chemicals and equipment. This can make it difficult to produce large quantities of the compound for research purposes.
将来の方向性
There are several future directions for the research of SDP-4. One area of interest is the development of new drugs based on SDP-4 for the treatment of various medical conditions. Another area of interest is the study of the mechanism of action of SDP-4, which can provide insights into its potential applications. Further research is also needed to explore the potential use of SDP-4 in the treatment of drug addiction and withdrawal symptoms. In addition, the synthesis method of SDP-4 can be further optimized to make it more efficient and cost-effective.
合成法
The synthesis of SDP-4 involves a multi-step process that requires specific chemicals and equipment. The first step involves the reaction of 2-phenoxyethanol with piperidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethyl chloroformate to form ethyl 4-(2-phenoxyethyl)piperidine-1-carboxylate. In the next step, the product is reacted with dimethyl sulfone in the presence of a base such as triethylamine to form ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate (SDP-4). The final product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
SDP-4 has potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. SDP-4 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
ethyl 1-(dimethylsulfamoyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-24-17(21)18(12-15-25-16-8-6-5-7-9-16)10-13-20(14-11-18)26(22,23)19(2)3/h5-9H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUXTAFPEIDIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)N(C)C)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4924834.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B4924852.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4924868.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)


![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)

